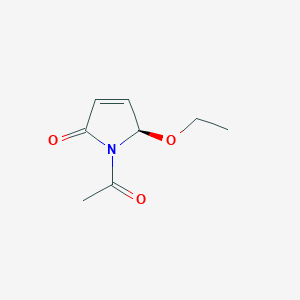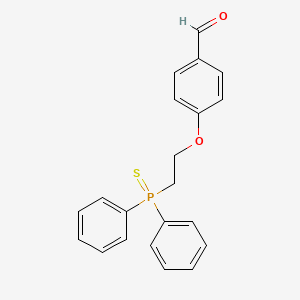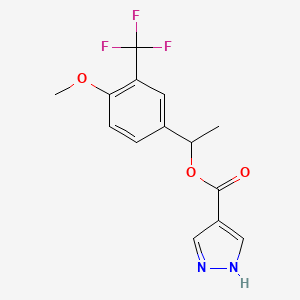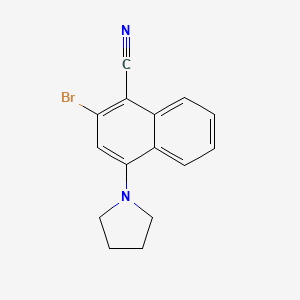
(R)-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one is a chiral compound with a pyrrolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction proceeds through a cyclization mechanism to form the pyrrolone ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of ®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one: The non-chiral version of the compound.
1-Acetyl-5-methoxy-1H-pyrrol-2(5H)-one: A similar compound with a methoxy group instead of an ethoxy group.
1-Acetyl-5-propoxy-1H-pyrrol-2(5H)-one: A similar compound with a propoxy group.
Uniqueness
®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or other substituted analogs. The presence of the ethoxy group also imparts specific chemical properties that can be advantageous in certain applications.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2R)-1-acetyl-2-ethoxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C8H11NO3/c1-3-12-8-5-4-7(11)9(8)6(2)10/h4-5,8H,3H2,1-2H3/t8-/m1/s1 |
InChI Key |
DQMQOXVGQIWVPI-MRVPVSSYSA-N |
Isomeric SMILES |
CCO[C@@H]1C=CC(=O)N1C(=O)C |
Canonical SMILES |
CCOC1C=CC(=O)N1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)
![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)


![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)
![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)



![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)


